N-Acetyl-4-benzoquinone Imine-D3

Bioanalysis LC-MS/MS Method Validation

Quantifying the reactive, unstable NAPQI metabolite with unlabeled internal standards introduces unacceptable error from matrix effects and analyte degradation. NAPQI-D3 is the deuterated isotopic internal standard that co-elutes identically with endogenous NAPQI, correcting for variable extraction recovery, ionization efficiency, and analyte instability in LC-MS/MS workflows. • Eliminates matrix effect variability in plasma, liver, and kidney tissue quantification • Enables reliable PK/PD modeling of acetaminophen-induced liver injury (AILI) • Validates DILI risk assessment assays measuring NAPQI-protein adduct formation Standard pack sizes: 1 mg, 10 mg, 50 mg. Bulk and custom synthesis available on request.

Molecular Formula C₈H₄D₃NO₂
Molecular Weight 152.17
Cat. No. B1162736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-4-benzoquinone Imine-D3
Synonyms4-(Acetylimino)-2,5-cyclohexadien-1-one-D3;  Acetimidoquinone-D3;  N-Acetyl-p-benzoquinonimine-D3;  NAPQI-D3
Molecular FormulaC₈H₄D₃NO₂
Molecular Weight152.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAPQI-D3 Deuterated Internal Standard


N-Acetyl-4-benzoquinone Imine-D3 (NAPQI-D3) is a stable isotope-labeled (deuterated) analog of NAPQI, the toxic and highly reactive electrophilic metabolite of acetaminophen (APAP) responsible for drug-induced liver injury (DILI) [1]. As a deuterium-labeled compound (C8H4D3NO2, MW 152.17), it is chemically and physically nearly identical to the unlabeled analyte, making it the optimal internal standard (IS) for the accurate and precise quantitative analysis of NAPQI using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. Its primary application is in bioanalytical methods aimed at understanding the mechanisms of APAP hepatotoxicity, studying cytochrome P450-mediated bioactivation, and investigating NAPQI-protein covalent binding [3].

Label type Deuterated internal standard (D3)
Analytical use LC-MS/MS quantification of NAPQI
Key behavior Co-elution and identical ionization with analyte

NAPQI-D3 vs. Unlabeled Internal Standards


Generic substitution of NAPQI-D3 with its unlabeled counterpart (NAPQI) or a structural analog as an internal standard for LC-MS/MS quantification introduces unacceptable analytical error. Unlabeled NAPQI cannot be distinguished from the endogenous analyte, making quantification impossible. Using a non-identical structural analog fails to correct for variable matrix effects, extraction recovery, and ionization efficiency inherent to complex biological samples [1]. NAPQI is particularly challenging due to its high reactivity and instability, which amplifies these analytical variabilities. A direct comparative study on neuropeptides demonstrated that while a structural analog improved linearity, only a stable isotope-labeled (SIL) internal standard significantly improved injection repeatability, overall method precision, and accuracy, while also correcting for analyte degradation [2]. Therefore, for reliable quantification of the labile and reactive NAPQI, NAPQI-D3 is not an optional upgrade but a methodological necessity.

Unlabeled analog
Unlabeled NAPQI cannot be distinguished from endogenous analyte, preventing quantification.
Structural analog
May fail to correct variable matrix effects, extraction recovery, and ionization efficiency.
Reactive metabolite context
High reactivity and instability of NAPQI amplify analytical variability; SIL-IS may be required for reliable data.

NAPQI-D3 Quantitative Evidence


Superior Matrix Effect Correction

Stable isotope-labeled internal standards (SIL-IS) like NAPQI-D3 are unequivocally superior to structural analog internal standards for correcting ion suppression or enhancement in biological matrices. A direct comparative study demonstrated that using a SIL-IS was essential for achieving acceptable method precision and accuracy in complex matrices, whereas a structural analog was deemed 'not suited' as an internal standard [1]. While this is a class-level inference for NAPQI-D3, the principle is a cornerstone of regulated bioanalysis.

Matrix effect correction
Class-level inference
SIL-IS improved repeatability, precision, accuracy; structural analog only improved linearity
Supports selection of NAPQI-D3 for reliable matrix effect correction in complex bioanalysis.
Data to verify for NAPQI-specific matrices.
Bioanalysis LC-MS/MS Method Validation

Enhanced Relative Recovery

The use of a deuterated internal standard like NAPQI-D3 directly improves recovery calculations by compensating for sample preparation losses and ionization fluctuations. An application note for cathinones in urine demonstrated that using deuterated internal standards improved relative recovery rates to a range of 107-124%, effectively correcting for the wider and more variable absolute recovery range of 85-132% [1]. This class-level evidence supports the selection of NAPQI-D3 to achieve more consistent and accurate recovery for the analyte NAPQI.

Relative recovery improvement
Class-level inference
107–124% (deuterated IS) vs. 85–132% (absolute)
Demonstrates effective normalization of analytical variability; narrowed recovery window by 44 pp.
Class-level evidence from cathinone urine analysis; verify for NAPQI.
Bioanalysis LC-MS/MS Method Validation

Co-Elution and Ionization Matching

A critical performance advantage of NAPQI-D3 over other potential internal standards (e.g., 13C-labeled or structural analogs) is its near-identical physicochemical behavior to NAPQI, ensuring co-elution during chromatography and identical ionization efficiency in the MS source [1]. The deuterium atoms replace three hydrogens, adding 3 Da to the molecular weight, which allows the mass spectrometer to distinguish the IS from the analyte while maintaining identical chemical properties. This is a fundamental principle of SIL-IS use [2].

Co-elution & ionization matching
Class-level inference
Identical retention time and ionization efficiency as NAPQI; deuterium labeling adds 3 Da
Ensures accurate tracking of analyte throughout LC-MS/MS analysis.
Fundamental principle of SIL-IS; verify NAPQI-D3 co-elution in specific method.
Analytical Chemistry LC-MS/MS Isotope Dilution

NAPQI-D3 Applications in Drug Safety & Bioanalysis


Preclinical NAPQI Quantification Method

NAPQI-D3 is essential for developing and validating robust LC-MS/MS methods to quantify NAPQI in plasma, liver, and kidney tissues from preclinical models (e.g., mouse, rat). Its use as an internal standard is the only way to achieve the required accuracy, precision, and recovery for these reactive metabolites, enabling reliable pharmacokinetic/pharmacodynamic (PK/PD) modeling of acetaminophen-induced liver injury (AILI) [1].

Covalent Binding DILI Assays

In drug discovery, assessing a compound's potential to form reactive metabolites that covalently bind to proteins is crucial for DILI risk assessment. NAPQI-D3 serves as the definitive internal standard for quantifying the extent of NAPQI adduct formation on target proteins like glutathione S-transferases (GSTs) and human serum albumin (HSA) in vitro. This provides a quantitative, mechanistic link between drug exposure and a well-characterized toxicity pathway [2].

Mechanisms of Acetaminophen Hepatotoxicity & Rescue

Researchers studying the fundamental mechanisms of APAP toxicity or the efficacy of novel hepatoprotective agents (e.g., N-acetylcysteine analogs) rely on NAPQI-D3 for accurate quantification of this key toxic intermediate. Its use ensures that observed changes in NAPQI levels are biological and not analytical artifacts, providing high-confidence data to support mechanistic conclusions [3].

Application
Selection Property
Validation Focus
Preclinical NAPQI quantification in tissue matrices
Deuterated ISTD for LC-MS/MS
Precision, accuracy, and recovery for reactive metabolites
Covalent binding DILI assessment
Co-elution with NAPQI
Quantitative adduct formation on target proteins (e.g., GST, HSA)
Mechanistic hepatotoxicity and rescue intervention research
Matrix effect correction
Reliable quantification of NAPQI level changes

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